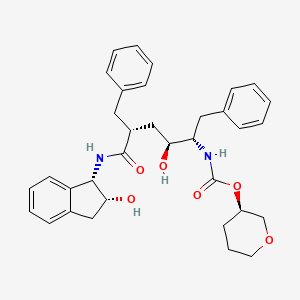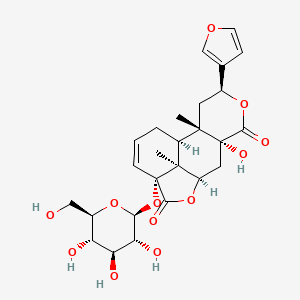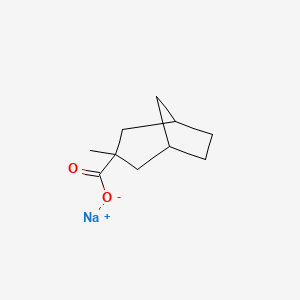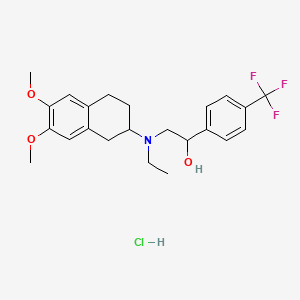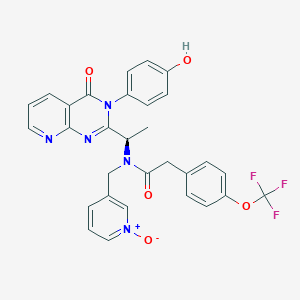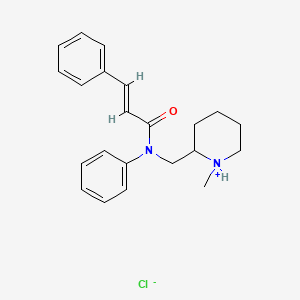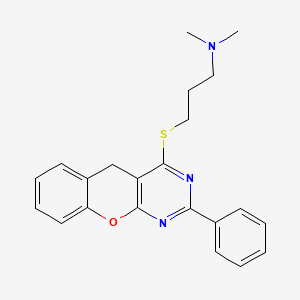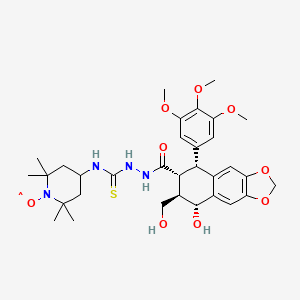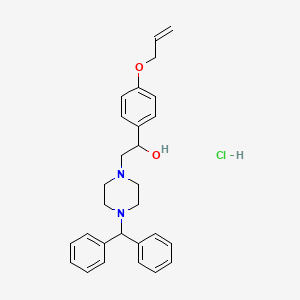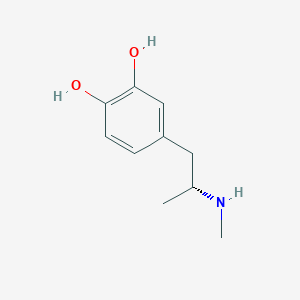
1,2-Benzenediol, 4-((2R)-2-(methylamino)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxymethamphetamine ®- involves several steps. One common method includes the reduction of 3,4-dihydroxyphenylacetone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran under controlled temperature conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon in the presence of hydrogen gas to reduce the precursor compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydroxymethamphetamine ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran, ethanol, water.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms depending on the specific reducing agent used.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
3,4-dihydroxymethamphetamine ®- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its potential use in treating neurological disorders due to its interaction with dopamine and serotonin pathways.
Industry: Utilized in the synthesis of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3,4-dihydroxymethamphetamine ®- involves its interaction with neurotransmitter systems in the brain. It primarily targets dopamine and serotonin pathways, influencing their release and reuptake. This interaction leads to various physiological effects, including mood alteration and increased alertness. The compound’s effects are mediated through binding to specific receptors and modulating intracellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroxyphenylalanine (L-DOPA): A precursor to dopamine used in the treatment of Parkinson’s disease.
Methamphetamine: A stimulant with a similar structure but different functional groups and effects.
Dopamine: A neurotransmitter with a similar core structure but distinct biological roles.
Uniqueness
3,4-dihydroxymethamphetamine ®- is unique due to its specific stereochemistry and its dual hydroxyl groups on the aromatic ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
20521-19-1 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-[(2R)-2-(methylamino)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO2/c1-7(11-2)5-8-3-4-9(12)10(13)6-8/h3-4,6-7,11-13H,5H2,1-2H3/t7-/m1/s1 |
InChI Key |
NTCPGTZTPGFNOM-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)O)O)NC |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


